molecular formula C12H8Cl2F2N4O B1621577 1-(2,6-Dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea CAS No. 286436-18-8

1-(2,6-Dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea

Cat. No.: B1621577
CAS No.: 286436-18-8
M. Wt: 333.12 g/mol
InChI Key: SZTMANSKVHXZTQ-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agricultural sciences. This compound is characterized by the presence of a urea linkage connecting a dichloropyridine moiety and a difluoroaniline group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea typically involves the following steps:

    Formation of the Urea Linkage: The initial step involves the reaction of 2,6-dichloropyridine-4-amine with an isocyanate derivative of 2,4-difluoroaniline. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, to facilitate the formation of the urea bond.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of the Synthetic Route: The laboratory-scale synthesis is scaled up using larger reaction vessels and optimized reaction conditions to ensure consistent yield and purity.

    Continuous Flow Synthesis: For large-scale production, continuous flow synthesis techniques may be employed to enhance efficiency and reduce production costs. This involves the continuous feeding of reactants into a reactor and simultaneous removal of products.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the aniline moiety, leading to the formation of different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Derivatives with different substituents on the pyridine ring.

    Oxidation Products: Oxidized forms of the aniline moiety.

    Hydrolysis Products: Corresponding amines from the cleavage of the urea bond.

Scientific Research Applications

1-(2,6-Dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Agricultural Sciences: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea involves:

    Molecular Targets: The compound targets specific enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit kinases or other enzymes involved in cell signaling pathways.

    Pathways Involved: The inhibition of these targets leads to the disruption of critical biological pathways, such as cell proliferation or inflammatory responses, resulting in the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichloropyridin-4-yl)-3-(2,4-dichloroanilino)urea: Similar structure but with chlorine atoms instead of fluorine on the aniline ring.

    1-(2,6-Dichloropyridin-4-yl)-3-(2,4-dimethoxyanilino)urea: Contains methoxy groups on the aniline ring instead of fluorine.

    1-(2,6-Dichloropyridin-4-yl)-3-(2,4-dimethylanilino)urea: Features methyl groups on the aniline ring.

Uniqueness

1-(2,6-Dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea is unique due to the presence of fluorine atoms on the aniline ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and agrochemical development.

Properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F2N4O/c13-10-4-7(5-11(14)18-10)17-12(21)20-19-9-2-1-6(15)3-8(9)16/h1-5,19H,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTMANSKVHXZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NNC(=O)NC2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381721
Record name 1-(2,6-dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286436-18-8
Record name 1-(2,6-dichloropyridin-4-yl)-3-(2,4-difluoroanilino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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